L-Alanylglycine

Description

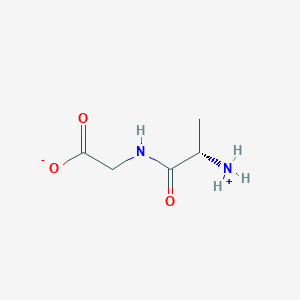

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-azaniumylpropanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-55-3 | |

| Details | Compound: Glycine, L-alanyl-, homopolymer | |

| Record name | Glycine, L-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-69-4 | |

| Record name | L-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational Aspects of L Alanylglycine in Biochemical Research

Dipeptide Classification and Nomenclature within Academic Contexts

L-Alanylglycine is classified as a dipeptide, an organic compound formed from two amino acid residues. lew.ro Specifically, it consists of L-alanine and glycine (B1666218), joined by a single peptide bond. nih.gov The formation of this bond occurs through a dehydration reaction between the carboxyl group of L-alanine and the amino group of glycine.

In academic and research settings, this compound is identified by a variety of names and chemical identifiers, crucial for precise scientific communication. Its systematic name, according to IUPAC (International Union of Pure and Applied Chemistry) standards, is 2-[[(2S)-2-aminopropanoyl]amino]acetic acid. nih.gov The compound frequently appears in its zwitterionic form, where the amino group is protonated and the carboxyl group is deprotonated. lew.ronih.gov This zwitterionic nature is a key characteristic of amino acids and small peptides. lew.ro

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2-[[(2S)-2-aminopropanoyl]amino]acetic acid nih.gov |

| Common Synonyms | Ala-Gly, L-Ala-Gly, N-L-Alanylglycine chemspider.com |

| CAS Number | 687-69-4 nih.govchemspider.com |

| Molecular Formula | C5H10N2O3 nih.gov |

| ChEBI ID | CHEBI:73757 nih.gov |

| HMDB ID | HMDB0006899 |

Significance in Peptide Chemistry and Foundational Biochemical Processes

The importance of this compound in peptide chemistry stems from its role as a simple, yet fundamental, model for studying peptide structure and interactions. It serves as a basic unit in the synthesis of more complex polypeptides and proteins. Research into polymers of this compound, for instance, provides insights into the structural properties of materials like silk fibroin, which contains repetitive Gly-Ala sequences. acs.org The study of its physicochemical properties, such as thermal stability and decomposition, offers a window into the energetics of peptide bonds. lew.ro

In foundational biochemical processes, this compound is recognized as a metabolite. nih.govechemi.com It is found in biological fluids such as human urine, where it appears as a breakdown product from the catabolism of both endogenous (produced within the body) and exogenous (derived from the diet) proteins. lew.ro The generation of this dipeptide can occur through the enzymatic action of dipeptidyl-peptidases, which cleave larger peptides. For example, the enzyme tetrapeptide dipeptidase can release this compound from the tetrapeptide L-Alanylglycyl-L-alanylglycine. nih.gov

The individual amino acid components of this compound also play crucial roles. L-alanine, for instance, is involved in cellular bioenergetics, serving as both a metabolic end product of glucose catabolism and as a nutrient that can be taken up and oxidized for ATP synthesis in certain organisms under specific conditions. nih.gov Glycine is a fundamental building block for numerous proteins and is integral to various metabolic pathways. The combination of these two amino acids into the dipeptide this compound makes it a key molecule in the continuous cycle of protein synthesis and degradation that is fundamental to life.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 146.14 g/mol nih.govnih.gov |

| Exact Mass | 146.06914219 Da nih.gov |

| Physical Description | Solid nih.gov |

| Topological Polar Surface Area | 92.4 Ų nih.gov |

| Hydrogen Bond Donor Count | 3 echemi.com |

| Hydrogen Bond Acceptor Count | 4 echemi.com |

| Rotatable Bond Count | 3 echemi.com |

Advanced Synthetic Methodologies and Biosynthesis of L Alanylglycine

Chemical Synthesis of L-Alanylglycine and its Structural Derivatives

Chemical synthesis offers precise control over the formation of the peptide bond between L-alanine and glycine (B1666218), as well as the ability to create modified structures for specific applications.

Modern Peptide Coupling Strategies

The core of this compound chemical synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of the other. Efficient and stereoselective peptide coupling strategies are essential, especially considering the chiral center in L-alanine. Modern methods primarily utilize solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). While SPPS is widely adopted for synthesizing longer peptide chains, LPPS remains a viable and sometimes preferred method for dipeptides, potentially offering advantages in terms of reagent stoichiometry and purification via crystallization. ambiopharm.com

Peptide bond formation is facilitated by coupling reagents that activate the carboxyl group. Common activating agents include carbodiimides (e.g., DCC, DIC), often used with additives like HOBt or HOAt to minimize racemization, and phosphonium (B103445) or aminium-based reagents (e.g., PyBOP, HBTU, HATU). sigmaaldrich.com These reagents promote the formation of reactive intermediates that readily react with the free amino group of the second amino acid.

The use of protecting groups is fundamental in chemical peptide synthesis to ensure selective bond formation and prevent undesired reactions. masterorganicchemistry.com For this compound, the amino group of L-alanine and the carboxyl group of glycine (or vice versa) are typically protected. Popular amino-protecting groups include Boc and Fmoc, while carboxyl groups are commonly protected as alkyl or benzyl (B1604629) esters. masterorganicchemistry.com Following peptide bond formation, these protecting groups are cleaved to yield the deprotected dipeptide. Novel coupling methods, such as those involving the activation of the amine function, are also being explored to enable synthesis in the N→C direction with reduced racemization risk. orgsyn.org

Derivatization Approaches for Research Applications (e.g., hydrochloride forms)

This compound can be chemically modified to produce derivatives tailored for specific research needs. A common modification is the formation of salt forms, such as the hydrochloride salt, which involves the protonation of the dipeptide's free amino group. This modification can impact the compound's solubility, stability, and handling characteristics.

For instance, the synthesis of this compound benzyl ester hydrochloride has been documented, involving the coupling of protected amino acids followed by acid-mediated deprotection. prepchem.com This exemplifies how protecting group strategies are integral to synthesizing derivatized forms. Further derivatizations can involve modifications at the termini or the introduction of functional groups, as seen in compounds like N-Acetyl-L-alanylglycine smolecule.com or dipeptides incorporating modified amino acids. smolecule.com These modifications are typically achieved through standard organic synthesis techniques, often employing protective strategies akin to those used in peptide synthesis.

Biosynthesis and Recombinant Production of this compound-Containing Polypeptides

Beyond direct chemical synthesis, this compound units are found as repeating motifs in natural polypeptides, and these can be produced through biological processes or engineered recombinant systems.

Microbial Expression Systems for Poly(this compound) Generation

Poly(this compound), a polymer characterized by repeating this compound units, is a structural element found in proteins such as silk fibroin. nih.gov The biosynthesis of such repetitive polypeptides can be efficiently carried out using microbial expression systems, particularly utilizing recombinant bacteria like Escherichia coli. researchgate.netacs.orgcaltech.eduresearchgate.net

This process involves the design and construction of artificial genes encoding the desired polypeptide sequence. These synthetic genes are then introduced into a suitable microbial host using expression vectors. researchgate.netresearchgate.net The host organism's cellular machinery is subsequently employed for the transcription and translation of the gene, leading to the production of the protein polymer.

Studies have successfully demonstrated the biosynthesis of poly(this compound) with precise repeat numbers (e.g., (AG)64) on a multigram scale using high cell density cultures of recombinant E. coli. researchgate.netacs.orgcaltech.edu Techniques such as fed-batch fermentation have been shown to significantly enhance the yield of the recombinant protein compared to standard batch fermentation methods. researchgate.netacs.org The purity and composition of the biosynthesized poly(this compound) can be verified through analytical techniques including amino acid analysis, elemental analysis, and 1H NMR spectroscopy. researchgate.netacs.org Microbial expression systems offer a powerful route to produce well-defined polymeric materials with controlled chain length, sequence, and stereochemistry, aspects that can be challenging to regulate solely through chemical polymerization. nih.gov

Engineering of Polymeric Materials Incorporating this compound Repeating Units

The capacity to produce polypeptides with precisely defined repeating units through recombinant techniques enables the engineering of novel polymeric materials with tailored properties. By designing protein sequences that include this compound repeats, researchers can create materials that mimic or enhance the structural and mechanical characteristics of natural fibrous proteins like silk. researchgate.net

Research has focused on understanding the structure of recombinantly produced poly(this compound) and related periodic polypeptides. X-ray diffraction studies have confirmed that these polymers can adopt antiparallel β-sheet structures, similar to those observed in Bombyx mori silk fibroin (silk II). nih.govacs.orgcaltech.edunih.gov These β-sheets can further assemble into ordered chain-folded lamellar structures. nih.govacs.orgcaltech.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 79094, 6998028 |

| Poly(this compound) | 168733 |

| L-Alanine | 5950 |

| Glycine | 750 |

| N-t-butoxycarbonyl-L-alanine | 28356 |

| Glycine benzyl ester | 2730 |

| This compound benzyl ester | 154164 |

| L-Prolyl-L-alanylglycine | 71401898 |

| Dihydrobacilysin | 132232 |

| L-Anticapsin | 16211829 |

| Bacilysin | 37702 |

Data Table: Typical Unit Cell Dimensions of Crystalline Poly(this compound)

| Parameter | Value (nm) | Description | Citation |

| a-axis (Hydrogen bond direction) | 0.948 | Spacing along hydrogen bonds in β-sheet | acs.orgcaltech.edu |

| b-axis (Sheet stacking direction) | 0.922 - 1.060 | Spacing between stacked β-sheets | acs.orgcaltech.educore.ac.uk |

| c-axis (Chain direction) | 0.695 | Repeat distance along the polymer chain | acs.orgcaltech.edu |

Structural Elucidation and Advanced Theoretical Investigations of L Alanylglycine

Spectroscopic Characterization and Vibrational Analysis of L-Alanylglycine

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy has been utilized to analyze the vibrational spectra of crystallized this compound researchgate.netaip.orgnih.gov. By recording and analyzing the absorption of infrared light at different wavenumbers, researchers can identify characteristic functional groups present in the dipeptide. The FT-IR spectrum of this compound crystals has been recorded and analyzed to understand its vibrational properties researchgate.netaip.orgnih.gov. Specific bands in the IR spectrum correspond to different vibrational modes, such as stretching and bending vibrations of bonds within the molecule researchgate.netaip.org. For instance, the C=O stretching vibration typically appears as a strong band in the region of 1660-1730 cm⁻¹ researchgate.net. Studies on this compound have observed a strong band at 1653 cm⁻¹ in the IR spectrum, assigned to the C=O stretching vibration researchgate.net. The NH₃⁺ asymmetric and symmetric stretching bands are expected in the regions of 3330 cm⁻¹ and 3080 cm⁻¹, respectively, in the zwitterionic form of dipeptides aip.org. A broad intense IR band observed at 3078 cm⁻¹ for this compound corresponds to the NH₃⁺ asymmetric stretching mode aip.org.

Near-Infrared (NIR) and Fourier Transform Raman (FT-Raman) Spectroscopy Studies

NIR FT-Raman spectroscopy complements FT-IR by providing information about different vibrational modes, particularly those involving less polar bonds mdpi.com. FT-Raman spectra of crystallized this compound have been recorded and analyzed in conjunction with FT-IR studies to provide a comprehensive vibrational analysis researchgate.netaip.orgnih.govresearchgate.net. The NIR-FT Raman spectrum of this compound crystal has been obtained in the range of 3500 - 50 cm⁻¹ aip.org. Similar to FT-IR, specific bands in the Raman spectrum are assigned to molecular vibrations. For example, the C=O stretching vibration was observed as a weak band at 1637 cm⁻¹ in the Raman spectrum researchgate.net. A weak band at 2998 cm⁻¹ in the Raman spectrum is attributed to the NH₃⁺ symmetric stretching mode aip.org. The combination of FT-IR and FT-Raman data allows for a more complete understanding of the vibrational behavior of this compound researchgate.netaip.orgnih.gov.

Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) Methodologies

To accurately assign the observed vibrational bands in the FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) is often employed researchgate.netaip.orgnih.govresearchgate.net. This computational technique helps to determine the relationship between the observed frequencies and the molecular motions (normal modes) responsible for them tandfonline.com. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is used in conjunction with NCA to refine the calculated force constants and improve the agreement between theoretical and experimental vibrational frequencies researchgate.netaip.orgnih.govresearchgate.net. This approach involves performing quantum chemical calculations to obtain an initial force field, which is then scaled using a set of scaling factors to match the experimental frequencies researchgate.netaip.orgnih.govresearchgate.net. The assignments of the vibrational spectra of this compound have been carried out with the help of NCA following the SQMFF methodology researchgate.netaip.orgnih.govresearchgate.net. This detailed analysis provides a reliable description of the fundamental vibrations of the molecule aip.orgresearchgate.net.

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

| Assignment | Experimental IR researchgate.net | Experimental Raman researchgate.net | Calculated (B3LYP/6-311+G**) aip.org |

| NH₃⁺ asymmetric stretching | 3078 | - | 3033 |

| NH₃⁺ symmetric stretching | 2992 | 2998 | 2943 |

| C=O stretching | 1653 | 1637 | 1672 |

| NH₃⁺ bending | - | - | 1613, 1603 |

Quantum Chemical and Computational Modeling of this compound

Quantum chemical calculations and computational modeling play a crucial role in understanding the structural and electronic properties of this compound at a theoretical level. These methods provide insights that complement experimental spectroscopic data.

Density Functional Theory (DFT) Calculations for Equilibrium Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules researchgate.netaip.orgnih.govresearchgate.net. DFT calculations have been employed to investigate the equilibrium geometry, bonding features, and harmonic vibrational frequencies of this compound researchgate.netaip.orgnih.govresearchgate.net. The B3LYP functional, often combined with basis sets like 6-31G* or 6-311+G**, has been used for these calculations aip.org. The calculated molecular geometry can be compared with experimental data to validate the theoretical model researchgate.netnih.gov. Optimized geometries obtained from DFT calculations have shown the non-planarity of the peptide group in this compound researchgate.netnih.govsigmaaldrich.com. DFT calculations also provide information about the electronic structure, including the energies of molecular orbitals such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can indicate the presence of charge transfer within the molecule researchgate.net. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps to understand intramolecular electronic interactions and hydrogen bonding researchgate.netaip.orgnih.govresearchgate.net. NBO analysis has confirmed the occurrence of strong intermolecular hydrogen bonding in crystallized this compound researchgate.netaip.orgnih.govresearchgate.net.

Potential Energy Surface (PES) Scan Studies for Conformational Landscape Analysis

Potential Energy Surface (PES) scan studies are computational techniques used to explore the conformational landscape of a molecule by varying specific dihedral angles and calculating the corresponding energy researchgate.netaip.orgnih.govresearchgate.net. These studies help to identify stable conformers and the energy barriers between them. PES scan studies have been carried out on this compound using ab initio calculations, often at the B3LYP/6-311+G** level of theory researchgate.netaip.orgnih.govresearchgate.net. By scanning torsional angles, such as the C₃-N₄-C₅-C₆ dihedral angle, researchers can map the potential energy surface and understand the molecule's flexibility and preferred conformations aip.org. These studies have also supported the theoretical finding of the non-planarity of the peptide group aip.org. PES scans are essential for understanding the dynamic behavior and conformational preferences of this compound researchgate.netaip.orgnih.govresearchgate.net.

Table 2: Computational Methods and Basis Sets Used in this compound Studies

| Method | Functional | Basis Set | Application | Source |

| DFT | B3LYP | 6-31G* | Quantum chemical computations | aip.org |

| DFT | B3LYP | 6-311+G** | Equilibrium geometry, vibrational frequencies, PES scan | researchgate.netaip.orgnih.govresearchgate.net |

| DFT | B3LYP | 6-311++G(d,p) | Optimized molecular geometry, vibrational analysis | researchgate.net |

| DFT | wb97xd | 6-31G(d,p) | Theoretical spectra calculation | researchgate.net |

Natural Bond Orbital (NBO) Analysis of Intermolecular Hydrogen Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to understand the bonding and electronic structure of molecules, providing insights into charge distribution, hybridization, and delocalization effects. juniperpublishers.comuni-muenchen.de This method transforms molecular orbitals into localized orbitals that correspond to Lewis structure elements like bonds and lone pairs. juniperpublishers.comuni-muenchen.de Deviations from this idealized Lewis structure, represented by residual occupancies in non-Lewis orbitals (antibonds and Rydbergs), indicate electron delocalization. uni-muenchen.desouthampton.ac.uk

NBO analysis has been applied to this compound to investigate intermolecular hydrogen bonding and charge delocalization. Studies have confirmed the presence of strong intermolecular hydrogen bonding within the molecule. researchgate.netnih.gov The analysis involves examining the change in electron density in antibonding orbitals and calculating stabilization energies (E2) associated with delocalization between donor and acceptor orbitals. uni-muenchen.deresearchgate.net These donor-acceptor interactions, such as the transfer of electron density from a lone pair (n) to an antibonding sigma orbital (σ*), are indicative of stabilizing interactions like hydrogen bonds. southampton.ac.uk The red shifting of the NH₃⁺ stretching wavenumber in vibrational spectra also supports the formation of N-H...O hydrogen bonding in this compound. researchgate.netnih.gov

Furthermore, NBO analysis, along with molecular electrostatic potential (MEP) and HOMO-LUMO energy gap calculations, helps to understand charge transfer within the molecule. researchgate.net Delocalization of electron density between occupied Lewis-type NBOs and unoccupied non-Lewis NBOs corresponds to stabilizing donor-acceptor interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift and Quadrupole Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as ¹³C chemical shieldings and ¹⁴N and ²H electric field gradient (EFG) tensors, provide valuable information about the electronic environment and structure of molecules in the solid state. nih.govsigmaaldrich.comresearchgate.net These parameters are significantly influenced by intermolecular interactions, including hydrogen bonding and van der Waals forces, within the crystal lattice. researchgate.net

Studies on this compound have involved calculating these NMR parameters using theoretical methods like RHF and B3LYP with various basis sets. nih.govsigmaaldrich.com The calculations often utilize atomic coordinates derived from X-ray crystallography to model the crystalline environment. nih.govsigmaaldrich.com To accurately predict chemical shifts and nuclear quadrupole coupling constants (NQCCs), it is crucial to consider these lattice effects. researchgate.net

Comparing calculated NMR parameters with experimental data can validate theoretical models and provide more accurate structural information, particularly regarding the positions of hydrogen nuclei, which may be less precisely determined by X-ray diffraction alone. nih.gov Different geometry optimization strategies for hydrogen nuclei have been applied to improve the agreement between calculated and experimental data for this compound. nih.gov

X-ray Crystallography and Diffraction Studies of this compound and Poly(this compound)

X-ray crystallography and diffraction are fundamental techniques for determining the three-dimensional structure of molecules in the crystalline state. These methods provide detailed information about molecular conformation, unit cell parameters, and intermolecular packing.

Crystal Structure Determination

The crystal structure of this compound and related derivatives has been determined using X-ray diffraction. For instance, the crystal structure of tert-butyloxycarbonyl-L-alanylglycine monohydrate, a protected form of the dipeptide, has been reported. nih.gov This derivative crystallizes in a monoclinic space group P2₁. nih.gov

Key parameters determined from such studies include unit cell dimensions (a, b, c) and angles (beta), as well as the number of molecules per unit cell (Z). nih.gov Analysis of the crystal structure reveals the conformation of the peptide backbone, including torsion angles (phi, psi, and omega), and the planarity of the peptide unit. nih.gov The arrangement of molecules in the crystal lattice and the presence of hydrogen bonding networks can also be elucidated. nih.gov

Analysis of Chain Packing and Intersheet Stacking Distances in Periodic Polypeptides

X-ray diffraction studies have been crucial in understanding the structure of poly(this compound) (poly(AG)) and other periodic polypeptides containing alanylglycine repeats. These polymers often adopt β-sheet structures, similar to those found in silk fibroin. caltech.eduworldscientific.comacs.org

Poly(AG) can form chain-folded lamellae with an antiparallel β-sheet structure. caltech.eduacs.org Wide-angle X-ray diffraction patterns of poly(AG) index on an orthorhombic unit cell. caltech.eduacs.org The unit cell parameters provide information about the dimensions of the repeating unit in the crystal lattice. For poly(AG), characteristic dimensions include the hydrogen bond direction (a-axis), the sheet stacking direction (b-axis), and the chain direction (c-axis). caltech.eduacs.org

Studies on poly(AG) and related periodic polypeptides have investigated the chain packing within the β-sheets and the stacking distances between these sheets. caltech.eduworldscientific.comoup.comresearchgate.net The stacking distance (related to the b-axis value) is influenced by the amino acid side chains present in the polypeptide sequence. worldscientific.comoup.comresearchgate.net For instance, in periodic polypeptides with the repeating unit sequence -(AlaGly)₃-X-Gly-, where X is a substituted amino acid, the average intersheet stacking distance has been shown to increase linearly with the volume of the amino acid inserted at position X. oup.comresearchgate.net This demonstrates how the chemical nature of the side chains can modulate the crystalline architecture and intermolecular interactions in these polymeric solids. oup.com The stacking of sheets can occur with different arrangements, such as in-phase puckering with alternating or random shears. worldscientific.com

Enzymatic Biotransformation and Hydrolysis Mechanisms Involving L Alanylglycine

Peptidase Substrate Specificity and Hydrolytic Mechanisms

Peptidases, enzymes that catalyze the hydrolysis of peptide bonds, exhibit varying degrees of specificity towards dipeptides like L-alanylglycine, influenced by factors such as stereochemistry and structural modifications.

Stereospecificity of Aminopeptidases Towards D-Alanylglycine versus this compound

Aminopeptidases are a class of peptidases that cleave amino acids from the amino terminus of proteins and peptides. The stereochemistry of the N-terminal amino acid significantly impacts the efficiency of hydrolysis by these enzymes. Some aminopeptidases exhibit strict stereospecificity. For instance, a D-stereospecific aminopeptidase (B13392206) isolated from Ochrobactrum anthropi shows strict D-stereospecificity towards substrates, including peptides with a D-alanine at the N-terminus, such as D-alanylglycine. nih.gov This enzyme generally does not act on substrates composed of L-amino acids at the N-terminus, although it may show low activity towards certain L-amino acid esters. nih.gov Conversely, other aminopeptidases, such as those from Aeromonas proteolytica and swine kidney, demonstrate greater inhibition by D isomers of amino acid hydroxamates compared to their L enantiomorphs, indicating a preference or stronger binding affinity for D- configurations at certain sites. nih.gov However, swine kidney microsomal aminopeptidase showed contrasting behavior, being inhibited 10-fold less by D isomers of leucine (B10760876) and valine hydroxamic acids compared to the corresponding L isomers. nih.gov

The difference in stereospecificity highlights the diverse nature of aminopeptidases and their tailored roles in peptide processing. While some are specifically adapted to handle peptides containing D-amino acids, others primarily target L-amino acid-containing sequences.

Renal Dipeptidase-Mediated Hydrolysis of this compound at Luminal Membrane Surfaces

Renal dipeptidase (DPEP1), a membrane-bound glycoprotein (B1211001) found in the renal brush border, plays a significant role in hydrolyzing dipeptides at the luminal membrane surfaces of kidney proximal tubules. wikipedia.org, genecards.org This enzyme is crucial for the metabolism of various dipeptides present in the glomerular filtrate. Studies using isolated renal brush border microvilli vesicles have demonstrated that this compound is hydrolyzed at the external surface of these microvilli by renal dipeptidase. nih.gov The hydrolysis of this compound by renal dipeptidase releases free alanine (B10760859) and glycine (B1666218). nih.gov This process is distinct from the direct uptake of the intact dipeptide. The released glycine is then transported into the vesicles via a sodium gradient-dependent system, which is identical to the system used for the transport of free glycine. nih.gov In contrast, D-alanylglycine was found to be completely resistant to hydrolysis catalyzed by microvilli, further emphasizing the stereospecificity of renal dipeptidase for L-dipeptides. nih.gov Renal dipeptidase is enriched in microvilli vesicles and exhibits hydrolytic activity against a wide range of L-dipeptides, suggesting its important function in reclaiming amino acids from filtered peptides. nih.gov, wikipedia.org

Solvolysis Mechanisms of Peptide Bonds in Concentrated Acidic Environments

While enzymatic hydrolysis is the primary mechanism for peptide bond cleavage in biological systems, peptide bonds can also undergo solvolysis in strong acidic environments. Studies investigating the solvolysis of peptide bonds in 98% (w/w) concentrated sulfuric acid have shown differential reactivity among dipeptides. acs.org, cardiff.ac.uk, cardiff.ac.uk, nih.gov Interestingly, this compound, along with glycylglycine (B550881), was found to be stable for at least two months in 98% w/w sulfuric acid with no signs of reactivity under the tested conditions. acs.org, cardiff.ac.uk, cardiff.ac.uk, nih.gov This stability contrasts with the behavior of other dipeptides like L-alanyl-L-alanine and glycyl-L-alanine, which undergo complex solvolysis in this environment. acs.org, cardiff.ac.uk, cardiff.ac.uk, nih.gov The proposed mechanism for the solvolysis of the unstable dipeptides involves the dehydrogenation of the side chain methyl group of the C-terminal alanine. acs.org, cardiff.ac.uk, nih.gov The stability of this compound in concentrated sulfuric acid suggests that the absence of a side chain on the C-terminal glycine residue prevents this specific solvolysis pathway. acs.org, cardiff.ac.uk

Modulation of Enzyme Activity by this compound

Beyond being a substrate for enzymatic hydrolysis, this compound can also influence the activity of certain enzymes.

Metal-Ion Catalyzed Hydrolysis of this compound Esters (e.g., Palladium(II) Promoted Reactions)

Metal ions, particularly palladium(II) (Pd(II)), have been shown to catalyze the hydrolysis of peptide esters, including esters of this compound. This catalytic activity is significant in understanding potential biotransformation pathways and in the development of artificial metallopeptidases.

Studies have investigated the palladium(II)-promoted hydrolysis of methyl esters of dipeptides, including this compound methyl ester, typically conducted in aqueous solutions within a specific pH range, often around pH 4-5 acs.orgscispace.com. Under these conditions, peptide esters can act as tridentate ligands, coordinating to the metal ion through the terminal amino group, the deprotonated amide nitrogen, and the carbonyl group of the ester function rsc.orgrsc.org. The interaction between the alkoxycarbonyl group of the ester and the metal ion is crucial for the metal-ion catalyzed hydrolysis rsc.org.

Research indicates that the base hydrolysis of coordinated peptide esters can be significantly faster (approximately 105 times) than that of the unprotonated peptide esters rsc.orgrsc.org. While studies on glycylglycine methyl and isopropyl esters have provided insights into the kinetics and mechanisms, demonstrating accelerated base hydrolysis rates for palladium(II) complexes rsc.orgrsc.org, similar principles apply to this compound esters due to their analogous peptide ester structure and coordination capabilities with Pd(II) acs.orgscispace.com.

The mechanism often involves the formation of a complex where the palladium(II) ion facilitates the nucleophilic attack of water or hydroxide (B78521) on the ester carbonyl carbon. The coordination of the peptide ester to Pd(II) is proposed to increase the lability of the ester bond towards hydrolysis rsc.org. The specific coordination mode (e.g., tridentate) and the pH of the environment play critical roles in the efficiency and mechanism of the hydrolysis reaction rsc.orgopinvisindi.is. For instance, palladium-catalyzed hydrolysis of methyl esters for alanylglycine is known to occur effectively at pH values between 4 and 5 opinvisindi.is.

Detailed research findings on the palladium(II)-promoted hydrolysis of methyl esters of glycyl-L-leucine, glycyl-L-alanine, and this compound at 25 °C and ionic strength I = 0.1 M in the pH range 4-5 have been reported scispace.com. These studies provide kinetic data that highlight the catalytic effect of Pd(II) on the hydrolysis rates of these dipeptide esters scispace.com. Although specific rate constants solely for this compound methyl ester hydrolysis promoted by Pd(II) under various conditions would be ideal for a data table here, the available search results primarily discuss this in the context of comparative studies with other dipeptide esters or focus on the general mechanism. However, the consistent finding across multiple sources is the significant enhancement of hydrolysis rate in the presence of Pd(II) ions within this pH range acs.orgscispace.comopinvisindi.is.

The catalytic activity of palladium(II) complexes in peptide hydrolysis is also influenced by the nature of other ligands coordinated to the metal center and the sequence of the peptide, which can affect the regioselectivity of cleavage capes.gov.brcapes.gov.brnih.gov. While some palladium(II) complexes are known to catalyze the cleavage of peptide bonds within a peptide chain with certain regioselectivity capes.gov.brcapes.gov.brnih.gov, the focus here is specifically on the hydrolysis of the ester linkage in this compound esters.

Role of L Alanylglycine in Fundamental Cellular and Biochemical Processes

L-Alanylglycine as a Building Block in in vitro Protein and Peptide Synthesis Research

This compound serves as a fundamental building block in the in vitro synthesis of proteins and peptides. cymitquimica.comchemimpex.com This dipeptide is utilized in various peptide synthesis approaches, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and combined methods. pharmaron.com Its incorporation allows for the creation of diverse peptide sequences, which are essential in drug development and biochemistry. chemimpex.com The precise, step-wise addition of amino acids, like this compound, to a growing peptide chain is a core principle of in vitro peptide synthesis. thermofisher.com This process often involves protecting and deprotecting reactive groups on the amino acids to ensure specific peptide bond formation. thermofisher.com

Participation in Metabolic Pathways and Biochemical Cycles

Formation and Degradation Pathways of this compound in Model Systems

This compound can be formed through the reaction between alanine (B10760859) and glycine (B1666218). This conversion is endergonic, requiring energy input, often supplied by ATP hydrolysis in biological systems. brainly.com The degradation of this compound, as a dipeptide, can occur through enzymatic breakdown. For instance, it is found in human urine as a breakdown product of endogenous and exogenous proteins, generated by enzymes like dipeptidyl-dipeptidase. hmdb.ca This enzyme releases dipeptides from larger peptides, such as a tetrapeptide of repeating Ala-Gly units. hmdb.ca

In model systems studying the Maillard reaction, which involves the interaction of amino acids and sugars, L-alanine in the presence of glucose can lead to the formation of various degradation products derived from glucose. researchgate.netnih.gov While these studies focus on the fate of glucose carbons, they highlight the involvement of amino acids like alanine (a component of this compound) in complex biochemical reaction networks. researchgate.netnih.gov

Radiolysis studies of this compound in the solid state have also provided insights into its degradation. Under gamma irradiation, this compound undergoes decomposition, similar to the thermal effect, through processes like decarboxylation and deamination, leading to the formation of other chemical products. lew.ro Gaseous products like NH3 and CO2 are also eliminated. lew.ro

Contribution to Amino Acid Pool Dynamics and Intermediary Metabolism

Amino acids and peptides, including this compound, contribute to the dynamic pool of free amino acids within biological systems. This pool is influenced by protein turnover, dietary intake, and de novo synthesis. ditki.com While this compound itself is a dipeptide, its constituent amino acids, alanine and glycine, are central to intermediary metabolism. libretexts.orgnih.gov

Alanine can be converted to pyruvate, a key intermediate in glycolysis and a precursor for gluconeogenesis. libretexts.org Glycine is involved in various metabolic pathways, including the synthesis of heme, glutathione, purine (B94841) nucleotides, and creatine. uomustansiriyah.edu.iq It can also be converted to serine, which can then be converted to pyruvate. libretexts.orguomustansiriyah.edu.iq The degradation products of amino acids can enter central metabolic pathways, contributing to energy production and biosynthesis. libretexts.org

The interplay between protein breakdown and synthesis, and the metabolism of individual amino acids and small peptides like this compound, are crucial for maintaining amino acid homeostasis. ditki.comnih.gov Disturbances in amino acid metabolism can be indicative of various disease states. nih.gov

Interactions with Biological Macromolecules and Self-Assembly Processes

Peptide Cross-Linking Applications via L-Alanyl-5-Imidazolinone Glycine

L-alanyl-5-imidazolinone glycine is a cross-linking reagent utilized in biochemical techniques to study protein structure and interactions. ontosight.ai This compound facilitates the formation of covalent bonds between amino acid residues, specifically reacting with amino groups of lysine (B10760008) residues and the imidazole (B134444) ring of histidine residues in proteins. ontosight.ai The cross-linking reaction proceeds via a nucleophilic attack mechanism, resulting in stable bonds. ontosight.ai This technique is valuable for elucidating protein three-dimensional structure, identifying interacting proteins, and studying the nature of protein-protein interactions. ontosight.ai It also has applications in the development of novel biomaterials. ontosight.ai

Influence on Biomineralization Processes (e.g., Calcium Oxalate (B1200264) Crystallization in Artificial Urine)

This compound has been shown to influence biomineralization processes, particularly the crystallization of calcium oxalate (CaOx), a primary component of kidney stones. researchgate.netacs.orgacs.orgscispace.comresearchgate.net Studies conducted in artificial urine media have investigated the effect of this compound on CaOx crystallization and phase transformation. researchgate.netresearchgate.net

Research indicates that this compound can inhibit the formation of calcium oxalate monohydrate (COM) crystals, which is the thermodynamically most stable phase of CaOx. researchgate.netresearchgate.net Instead, it can induce the formation of calcium oxalate dihydrate (COD). researchgate.net The presence of this compound can also reduce the aggregation of CaOx crystals. researchgate.net These findings suggest that this compound can affect the crystalline form, morphology, and size of the precipitated CaOx crystals. researchgate.net

Interactive Data Table: Effect of this compound on Calcium Oxalate Crystallization (Based on research findings)

| Additive | Effect on COM Formation | Effect on COD Formation | Effect on Crystal Aggregation |

| This compound | Inhibited | Induced | Reduced |

| No Additive | Favored | Less Favored | Higher |

This influence on CaOx crystallization pathways highlights a role for this compound in processes relevant to kidney stone formation, suggesting a potential area for further investigation into preventative strategies. researchgate.netacs.orgacs.orgscispace.comresearchgate.net

Research on Lipidated Peptides Containing Alanylglycine Backbone in Membrane Interactions

Research into lipidated peptides incorporating an Alanylglycine backbone explores their interactions with biological membranes, a critical aspect influencing their potential biological activities and applications. Lipidation, the covalent attachment of lipid moieties to peptides, is a natural modification used by cells to control protein function and localization, particularly in relation to membranes. When applied to synthetic peptides, lipidation can significantly alter their physicochemical properties, enhancing their affinity for cell membranes and influencing their ability to permeate or interact with lipid bilayers. biochempeg.com

One example of a synthetic lipidated peptide with a backbone including Alanylglycine is CHEMBL2011428, described as S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-(R)-cysteinyl-alanyl-glycine. ontosight.ai This compound features a cysteinyl-alanyl-glycine peptide sequence lipidated with palmitoyl (B13399708) groups. ontosight.ai The presence of these long-chain fatty acids is significant as it is expected to influence the compound's interaction with cellular membranes and its biological activity. ontosight.ai Such lipid modifications can play roles in membrane-associated processes or signaling pathways involving lipids. ontosight.ai

General studies on peptide lipidation highlight its impact on membrane permeability and cellular uptake. biochempeg.com The lipid moiety increases the peptide's affinity for the cell membrane, facilitating its insertion into the lipid bilayer. biochempeg.com This enhanced interaction can lead to increased cellular uptake, with potential implications for intracellular delivery of peptide-based therapeutics. biochempeg.com The length of the fatty acid chain attached to the peptide can influence the degree of cellular uptake and membrane interaction. biochempeg.comarxiv.org For instance, studies on star-shaped peptides have shown that lipidation with different fatty acid lengths (C6, C12, and C18) impacts their insertion depth into bacterial membranes and bilayer disruption, with C12 lipidation demonstrating significant disruption. arxiv.org This suggests that the specific lipid attached to an Alanylglycine-containing peptide would play a crucial role in determining its membrane interaction profile.

The interaction mechanisms between peptides and lipid membranes are complex and can involve a series of structural changes in both the peptide and the membrane. mdpi.commdpi.com Lipidated peptides can interact with the lipid head groups or penetrate the hydrophobic core of the bilayer, leading to membrane perturbation. mdpi.com Understanding the molecular details of these interactions is an ongoing area of research, often requiring a combination of experimental techniques and theoretical studies like molecular dynamics simulations. mdpi.commdpi.com

Advanced Analytical and Methodological Approaches in L Alanylglycine Research

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques, often coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of L-Alanylglycine in complex mixtures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dipeptide Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and rapid method employed for the quantification of dipeptides, including this compound. This technique combines the high-resolution separation capabilities of UPLC with the selective and sensitive detection of MS/MS. One study established a UPLC-MS/MS method for the simultaneous quantification of 36 dipeptides. nih.govresearchgate.net To enhance sensitivity and chromatographic separation, derivatization of dipeptides with agents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) can be applied, which labels primary and secondary amines. nih.gov This method allows for the identification and quantification of numerous dipeptides in various biological samples. nih.gov

Application in Organ-Specific Dipeptide Profiling Studies in Research Models

UPLC-MS/MS methods are valuable for investigating the organ-specific distribution patterns of dipeptides in research models. By analyzing tissue samples from various organs, researchers can determine the abundance and distribution of this compound and other dipeptides. A study utilizing a UPLC-MS/MS approach analyzed dipeptide patterns in multiple organs, serum, and urine of wildtype mice. nih.govresearchgate.net This research revealed organ-specific distribution patterns for many detected dipeptides. nih.govresearchgate.net For instance, while carnosine and anserine (B1665513) were highly abundant in muscles, other dipepeptides like Ala-Gln and Asp-Gln showed high concentrations in the liver, and Glu-Ser and Gly-Asp were prominent in the spleen and thymus. nih.govresearchgate.net Serum dipeptide concentrations were found to be significantly lower than those in organ tissues. nih.govresearchgate.net These studies highlight the utility of UPLC-MS/MS in understanding dipeptide metabolism and distribution in a physiological context. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of peptides and proteins, including dipeptides like this compound. phmethods.net HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase. phmethods.net This technique can be used for both analytical purposes (identification and quantification) and preparative purposes (purification). phmethods.net Various HPLC methods, such as reversed-phase, ion-exchange, and size-exclusion chromatography, can be applied depending on the properties of the peptide and the research objective. phmethods.net For purification, selecting an appropriate column dimension based on the scale of the sample is crucial. elementlabsolutions.com Method development involves determining the optimal gradient strength and flow rate to achieve desired separation and analysis time. elementlabsolutions.com HPLC coupled with detection methods like UV absorbance (e.g., at 205 nm) is a standard approach for monitoring and quantifying peptides during purification and analysis. nih.gov

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques provide valuable insights into the structure, dynamics, and interactions of this compound, aiding in the elucidation of reaction mechanisms. Techniques such as Raman spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied. For example, studies have utilized FT Raman and IR spectroscopy to analyze the vibrational spectra of crystallized this compound. researchgate.net These experimental data can be compared with theoretical calculations, such as those derived from Density Functional Theory (DFT), to understand the molecular geometry, bonding features, and vibrational modes. researchgate.net While not specific to this compound, related dipeptides like L-alanyl-L-alanine have been studied using Raman optical activity (ROA) spectroscopy, which is particularly sensitive to the conformations of chiral molecules in solution. researchgate.net Such spectroscopic investigations, often combined with computational methods, help in assigning observed spectral bands and understanding the structural details relevant to reactivity and interactions. researchgate.netresearchgate.net Furthermore, spectroscopic methods like X-ray magnetic circular dichroism (XMCD) and spin-polarized scanning tunneling microscopy can be used to detect changes in molecular spin states and analyze exchange interactions, although these are typically applied in studies involving molecules interacting with magnetic substrates. researchgate.net

Computational and in silico Approaches in Enzyme-Substrate Interactions and Reaction Kinetics

Computational and in silico approaches play a significant role in studying the interactions between enzymes and substrates, including dipeptides like this compound, and in understanding reaction kinetics. These methods can complement experimental studies by providing molecular-level details and predicting behavior. Techniques such as molecular dynamics, molecular docking, and Monte Carlo simulations are employed to model enzyme-substrate complexes and analyze binding affinities. mdpi.com Density Functional Theory (DFT) calculations are used to investigate equilibrium geometries, bonding features, and vibrational frequencies of molecules like this compound, aiding in the interpretation of spectroscopic data. researchgate.net In silico methods can also be applied to analyze enzyme active sites and predict substrate interactions based on structural characteristics. researchgate.net Databases integrating kinetic parameters with 3D structural data are being developed to enhance the understanding of the structural basis of enzymatic function. biorxiv.org Machine learning approaches are increasingly utilized to predict enzyme-substrate interactions, offering a faster alternative to experimental methods, particularly when dealing with large datasets. mdpi.com These computational tools help in identifying key residues involved in specificity and can guide experimental design in protein engineering and the study of metabolic pathways. mdpi.comnih.gov For instance, computational analyses have been used to compare the active sites of enzymes and study their interaction with substrates through molecular docking. researchgate.net

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing L-Alanylglycine in academic research?

Answer:

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling reagents : Use carbodiimides (e.g., DCC) with activators like HOBt to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) ensures >95% purity. Validate via retention time comparison with standards .

- Characterization :

Table 1 : Common Analytical Parameters for this compound

| Parameter | Method | Criteria |

|---|---|---|

| Purity | HPLC | ≥95% (λ = 214 nm) |

| Stereochemical integrity | NMR | No D-isomer detection |

| Molecular weight | ESI-MS | ±0.5 Da tolerance |

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design or analytical methods. A systematic approach includes:

Replication : Reproduce studies using identical protocols (e.g., dosing regimens, animal models) to isolate methodological discrepancies .

Meta-analysis : Pool data from multiple studies (≥5) to identify trends. Use statistical tools (e.g., random-effects models) to account for heterogeneity .

Analytical Validation : Cross-validate assays (e.g., compare LC-MS vs. ELISA results) to rule out instrument-specific biases .

Contextual Factors : Control variables like pH (e.g., gastrointestinal stability varies at pH 2 vs. 7) or enzymatic degradation (e.g., peptidase activity in serum) .

Example : If Study A reports oral bioavailability of 60% and Study B reports 30%, assess differences in:

- Animal fasting status (affects absorption).

- Detection limits of analytical methods (e.g., LC-MS vs. UV spectroscopy).

Basic: What analytical techniques are critical for validating this compound purity and stability in aqueous solutions?

Answer:

- HPLC-UV : Monitor degradation products under stress conditions (e.g., 40°C, 75% humidity for 4 weeks). Use a stability-indicating method with baseline separation of peaks .

- Circular Dichroism (CD) : Confirm structural integrity in buffered solutions (e.g., phosphate buffer, pH 7.4). Look for maintained α-helix or random coil signatures .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis during storage .

Table 2 : Stability Testing Conditions

| Condition | Parameters | Acceptable Threshold |

|---|---|---|

| Thermal stress | 40°C, 75% RH, 4 weeks | ≤5% degradation |

| Photolytic stress | 1.2 million lux-hours | No new peaks |

Advanced: How to design in vitro assays to evaluate this compound’s bioactivity while minimizing confounding variables?

Answer:

- Cell Lines : Use primary cells (e.g., human intestinal epithelial cells) over immortalized lines to mimic physiological responses. Validate via viability assays (e.g., MTT) .

- Dose Range : Test 0.1–100 µM concentrations. Include negative controls (vehicle-only) and positive controls (e.g., known dipeptide agonists) .

- Endpoint Selection : Combine functional (e.g., cAMP levels for receptor activation) and molecular (e.g., qPCR for gene expression) endpoints .

Critical Consideration : Pre-incubate this compound with peptidase inhibitors (e.g., bestatin) to distinguish intrinsic activity from metabolite effects .

Advanced: What computational strategies improve the accuracy of predicting this compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., PepT1 transporter) using AMBER or GROMACS. Run ≥100 ns trajectories to assess stability of hydrogen bonds .

- Docking Studies : Use AutoDock Vina with flexible side chains. Validate poses against crystallographic data (if available) .

- QM/MM Hybrid Models : Calculate binding energies at the B3LYP/6-31G* level to refine interaction predictions .

Data Interpretation : Compare computational results with SPR (surface plasmon resonance) binding assays (e.g., KD values) to validate in silico models .

Basic: How should researchers document experimental procedures for this compound to ensure reproducibility?

Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report molar ratios, reaction times, and temperatures. Specify protecting groups (e.g., Fmoc for amine) .

- Characterization : Provide raw spectral data (NMR, MS) in supplementary files. Label all peaks/ions unambiguously .

- Statistical Analysis : Detail software (e.g., GraphPad Prism) and tests (e.g., ANOVA with Tukey post-hoc) .

Ethical Note : Disclose any modifications to published protocols and cite original methods to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.